molecular formula C4H4ClN3O B1228043 5-Chlorocytosine CAS No. 2347-43-5

5-Chlorocytosine

Cat. No.: B1228043
CAS No.: 2347-43-5
M. Wt: 145.55 g/mol
InChI Key: PNWOYKVCNDZOLS-UHFFFAOYSA-N
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Description

5-Chlorocytosine is a halogenated derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA. This compound is characterized by the substitution of a chlorine atom at the fifth position of the cytosine ring. It has garnered significant interest due to its potential role in epigenetic modifications and its implications in inflammation and cancer research .

Mechanism of Action

Target of Action

The primary target of 5-Chlorocytosine (5ClC) is the DNA in cells . It is incorporated into the DNA of replicating mammalian cells . This compound is recognized by cellular machinery as 5-methylcytosine, allowing it to alter methylation patterns .

Mode of Action

5ClC interacts with its targets by being incorporated into the DNA of replicating cells . It is recognized by cellular machinery as 5-methylcytosine, which allows it to direct fraudulent methylation of previously unmethylated CpG sites . This interaction results in changes to the methylation patterns of the DNA, which can lead to gene silencing .

Biochemical Pathways

The incorporation of 5ClC into DNA affects the methylation patterns of cytosine residues in the DNA . This can lead to alterations in gene expression, as cytosine methylation patterns are essential for the proper control of gene expression in higher vertebrates . The altered methylation patterns can result in heritable gene silencing .

Pharmacokinetics

It is known that 5clc can be incorporated into the dna of replicating cells This suggests that it can be taken up by cells and incorporated into the genome, which would affect its bioavailability

Result of Action

The incorporation of 5ClC into DNA results in altered cytosine methylation patterns and can lead to heritable gene silencing . This can have significant effects on the cell, as changes in gene expression can affect a wide range of cellular processes. In particular, the inflammation-mediated DNA damage product 5ClC could be a link between inflammation and cancer development .

Action Environment

The action of 5ClC is influenced by the presence of inflammation. During chronic inflammation, neutrophil-secreted hypochlorous acid can damage nearby cells, inducing the genomic accumulation of 5ClC . This suggests that the action, efficacy, and stability of 5ClC can be influenced by environmental factors such as the presence of inflammation .

Biochemical Analysis

Biochemical Properties

5-Chlorocytosine plays a crucial role in biochemical reactions, particularly in the context of DNA damage and repair. During chronic inflammation, neutrophil-secreted hypochlorous acid can induce the formation of this compound in DNA . This compound interacts with various enzymes and proteins, including DNA polymerases, which can incorporate this compound into DNA during replication . The presence of this compound in DNA can lead to mutagenic outcomes, such as C→T transitions, depending on the polymerase traversing the lesion .

Cellular Effects

The incorporation of this compound into mammalian DNA has been shown to result in heritable gene silencing and altered cytosine methylation patterns . This compound can influence cell function by altering gene expression and cytosine methylation, which are essential for the proper control of gene expression in higher vertebrates . Additionally, this compound can direct fraudulent methylation of previously unmethylated CpG sites, further impacting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can be recognized by cellular machinery as 5-methylcytosine, allowing it to alter methylation patterns . X-ray crystallographic studies have shown that this compound can engage in a nascent base pair with an incoming dATP analog, facilitating mutagenic lesion bypass . This unique interaction between this compound and the incoming dATP is enabled by the accommodation of the chlorine substituent in the template major groove .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is intrinsically mutagenic both in vitro and in vivo . The stability and degradation of this compound in DNA can influence its long-term effects on cellular function. For example, the mutagenic properties of this compound can lead to C→T transitions at frequencies ranging from 3–9% depending on the polymerase .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses of this compound may result in increased mutagenic outcomes and toxic effects . Studies have shown that the mutagenic ability of this compound can constitute a direct functional link between chronic inflammation and the genetic changes that enable and promote malignant transformation .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA damage and repair. It can be generated from cytosine residues in DNA through the action of hypochlorous acid produced by activated phagocytes . This compound can mimic 5-methylcytosine and alter methylation patterns, impacting gene expression and cellular processes .

Transport and Distribution

Within cells and tissues, this compound can be transported and distributed through various mechanisms. It can be incorporated into DNA as a 2′-deoxynucleoside triphosphate, allowing it to cause epigenetic alterations . The distribution of this compound within cells can influence its localization and accumulation, further impacting its activity and function .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the nucleus, for example, can influence its ability to alter methylation patterns and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chlorocytosine can be synthesized through the chlorination of cytosine. One common method involves the reaction of cytosine with hypochlorous acid, which introduces the chlorine atom at the fifth position of the cytosine ring . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure selective chlorination.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions using cytosine as the starting material. The process may involve the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorocytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

6-amino-5-chloro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWOYKVCNDZOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178023
Record name 5-Chlorocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2347-43-5
Record name 5-Chlorocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002347435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chlorocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLOROCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC12IW74E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-chlorocytosine formed in biological systems?

A: this compound (5ClC) is primarily formed through the reaction of cytosine bases in DNA with hypochlorous acid (HOCl). HOCl is produced by the enzyme myeloperoxidase, released by activated phagocytes (like neutrophils) during inflammation and immune responses. [, , , , ]

Q2: Can 5ClC be formed by other mechanisms?

A: While HOCl is considered the primary source, research suggests that peroxynitrite in the presence of chloride ions can also contribute to 5ClC formation in DNA. []

Q3: Where is 5ClC found in biological systems?

A: 5ClC has been detected in both DNA and RNA. In vitro studies show that the myeloperoxidase/H2O2/Cl- system generates comparable 5ClC levels in both nucleic acids. Interestingly, when live Escherichia coli bacteria were exposed to this system, only intracellular RNA showed detectable 5ClC, suggesting selective targeting. []

Q4: Is 5ClC found naturally in organisms?

A: While early studies suggested the presence of 5ClC in salmon sperm DNA [, ], its origin (natural or artifact) was debated. [, ] Further research is needed to definitively confirm 5ClC as a naturally occurring base.

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C4H4ClN3O, and its molecular weight is 145.55 g/mol. []

Q6: How is the structure of 5ClC characterized?

A: Spectroscopic techniques like laser Raman and infrared (IR) spectroscopy have been employed to analyze the vibrational spectra of 5ClC in its solid phase. These studies confirm the planar geometry and Cs point group symmetry of the molecule. [, ] Additionally, crystallographic studies provided insights into the structure of 5ClC within DNA duplexes. []

Q7: Is 5ClC stable under standard DNA hydrolysis conditions?

A: Contrary to earlier beliefs, 5ClC displays greater stability in DNA than initially thought. Under typical formic acid hydrolysis conditions, only about 20% of 5ClC is lost, with a minimal amount (5%) converting to 5-chlorouracil. []

Q8: Does 5ClC influence DNA-protein interactions?

A: Yes, 5ClC can significantly impact the binding of proteins to DNA. Research shows that 5ClC can mimic 5-methylcytosine (5mC) and enhance the binding affinity of methyl-CpG-binding domain (MBD) proteins, such as MeCP2. [] This interaction could potentially disrupt normal gene regulation and contribute to disease development.

Q9: How does 5ClC compare to 5-methylcytosine (5mC) in its effects?

A: Both 5ClC and 5mC are epigenetic marks, but their effects can differ significantly. While 5mC is a naturally occurring modification often associated with gene silencing, 5ClC is a DNA lesion that can disrupt normal epigenetic regulation. Both modifications can influence DNA-protein interactions, but 5ClC appears to have a higher mutagenic potential than 5mC. [, , ]

Q10: Can 5ClC contribute to cancer development?

A: Research suggests a strong link between 5ClC and cancer. Chronic inflammation, a known risk factor for cancer, leads to increased HOCl production and subsequent 5ClC formation. [, ] The mutagenic properties of 5ClC, coupled with its ability to disrupt epigenetic regulation, could contribute to the development and progression of cancer. [, ]

Q11: Does 5ClC play a role in other diseases besides cancer?

A: While cancer is a major focus of 5ClC research, its role in other inflammatory diseases is being investigated. For example, elevated 5ClC levels have been observed in the context of inflammatory bowel disease and are being explored as potential biomarkers. [, ]

Q12: How is 5ClC detected and quantified in biological samples?

A: Sensitive and specific analytical techniques are crucial for studying 5ClC. Gas chromatography/negative ion chemical ionization/mass spectrometry (GC/NICI/MS) coupled with stable isotope dilution is a highly sensitive method used for the detection and quantification of 5ClC in DNA. [, , ]

Q13: Are there other techniques to analyze 5ClC?

A: Besides GC/MS, high-performance liquid chromatography with UV detection (HPLC/UV) is another technique used for 5ClC analysis, often for comparative purposes. []

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